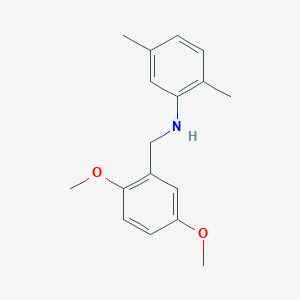![molecular formula C17H23NO3 B5804782 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine, also known as 25D-NBOMe, is a synthetic psychedelic compound that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. The compound has gained popularity in recent years due to its potent psychedelic effects and availability on the black market. Despite its potential therapeutic applications, 25D-NBOMe is a Schedule I controlled substance in the United States and many other countries.
作用機序
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine is not fully understood. However, it is believed to interact with the serotonin 2A receptor (5-HT2A), which is involved in the regulation of mood, perception, and cognition. Like other psychedelics, this compound is thought to produce its effects by altering the activity of neurons in the prefrontal cortex, which is responsible for higher cognitive functions such as decision-making, planning, and social behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to other psychedelics, such as LSD and psilocybin. The compound is known to produce profound alterations in perception, thought, and emotion. Users may experience visual and auditory hallucinations, changes in mood and perception of time, and altered states of consciousness. The physiological effects of this compound include increased heart rate and blood pressure, dilated pupils, and changes in body temperature.
実験室実験の利点と制限
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine has several advantages and limitations for laboratory experiments. One advantage is its potency, which allows for the study of its effects at low doses. Additionally, the compound is relatively stable and can be easily synthesized in large quantities. However, one limitation is its status as a controlled substance, which limits its availability for research purposes. Additionally, the compound's potential for abuse and adverse effects makes it difficult to conduct clinical trials.
将来の方向性
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of depression and anxiety. Additionally, more research is needed to fully understand the compound's mechanism of action and its effects on the brain. Finally, studies on the long-term effects of this compound are needed to better understand its potential risks and benefits.
合成法
The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This intermediate is then reacted with 5-methyl-2-furaldehyde to form 2-(3,4-dimethoxyphenyl)-N-[(5-methyl-2-furyl)methyl]ethanamine. Finally, the compound is methylated using methyl iodide to produce this compound, or this compound.
科学的研究の応用
There is limited scientific research on the potential therapeutic applications of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine. However, some studies have suggested that the compound may have antidepressant and anxiolytic effects. In a study published in the Journal of Psychopharmacology, researchers found that this compound exhibited antidepressant-like effects in mice. Another study published in the same journal found that the compound had anxiolytic-like effects in rats.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-5-7-15(21-13)12-18(2)10-9-14-6-8-16(19-3)17(11-14)20-4/h5-8,11H,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVGGOPKHUDBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)
![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5804724.png)




![N-(2-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804765.png)

![2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5804775.png)
![N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B5804793.png)
![2-(4-fluorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5804798.png)
![3-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5804799.png)